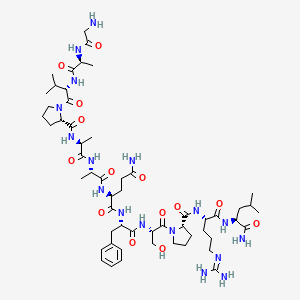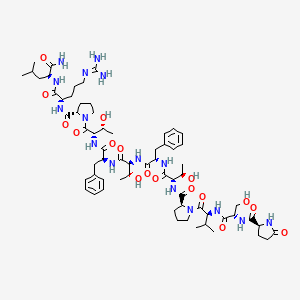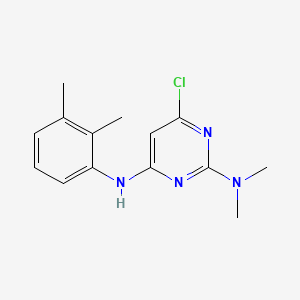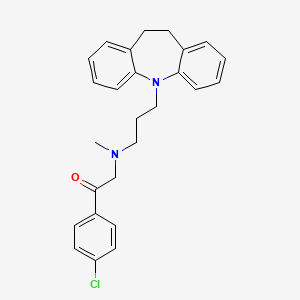
Loprodiol
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : LOPRODIOL peut être synthétisé par plusieurs méthodes. Une voie courante implique la réaction du 1,3-propanediol avec du formaldéhyde et de l'acide chlorhydrique. La réaction se déroule généralement comme suit :
Réactifs : 1,3-propanediol, formaldéhyde, acide chlorhydrique.
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound peut impliquer des processus plus efficaces et évolutifs. Ces méthodes utilisent souvent des réacteurs à écoulement continu et des conditions de réaction optimisées pour maximiser le rendement et la pureté. L'utilisation de catalyseurs et de techniques de purification avancées peut encore améliorer l'efficacité de la production industrielle.
Analyse Des Réactions Chimiques
Types de réactions : LOPRODIOL subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en alcools plus simples.
Substitution : Les groupes chlorométhyle dans this compound peuvent subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme l'hydroxyde de sodium ou l'ammoniac peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Aldéhydes, acides carboxyliques.
Réduction : Alcools plus simples.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de composés organiques plus complexes.
Biologie : Les dérivés de this compound sont étudiés pour leurs activités biologiques potentielles.
Médecine : Des recherches sont en cours pour explorer les utilisations thérapeutiques potentielles de this compound et de ses dérivés.
Industrie : this compound est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec diverses cibles moléculaires. Les groupes hydroxyle et chlorométhyle dans this compound lui permettent de participer à une gamme de réactions chimiques, ce qui en fait un composé polyvalent en chimie de synthèse. Ses effets sont médiés par sa capacité à former des intermédiaires stables et à réagir avec d'autres molécules pour produire les produits souhaités.
Applications De Recherche Scientifique
Loprodiol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of loprodiol involves its interaction with various molecular targets. The hydroxyl and chloromethyl groups in this compound allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. Its effects are mediated through its ability to form stable intermediates and react with other molecules to produce desired products.
Comparaison Avec Des Composés Similaires
LOPRODIOL peut être comparé à d'autres composés similaires tels que :
Dichlorhydrine de pentaérythritol : Structure similaire, mais avec des réactivités et des applications différentes.
Chloropropandiol : Un autre chlorométhyl diol avec des propriétés chimiques distinctes.
Dispranol : Un composé apparenté avec des utilisations industrielles uniques.
Unicité : La combinaison unique de groupes hydroxyle et chlorométhyle de this compound le rend particulièrement utile en chimie de synthèse. Sa capacité à subir une variété de réactions dans différentes conditions le distingue des autres composés similaires .
Propriétés
IUPAC Name |
2,2-bis(chloromethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFESJHPTNWYOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CCl)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176591 | |
| Record name | Loprodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2209-86-1 | |
| Record name | 2,2-Bis(chloromethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2209-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loprodiol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dispranol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Loprodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Loprodiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOPRODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1K5BS2ABA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














